2-Phenylquinazoline-4-carbonitrile
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Overview
Description
2-Phenylquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a phenyl group at the second position and a carbonitrile group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylquinazoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the quinazoline ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 100-120°C .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonitrile group can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid derivatives.
Reduction: 2-Phenylquinazoline-4-amine derivatives.
Substitution: Various substituted phenylquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
4-Methyl-2-phenylquinazoline: Contains a methyl group at the fourth position instead of a carbonitrile group.
2-Phenyl-4-styrylquinazoline: Features a styryl group at the fourth position.
Uniqueness
2-Phenylquinazoline-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
67824-28-6 |
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Molecular Formula |
C15H9N3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-phenylquinazoline-4-carbonitrile |
InChI |
InChI=1S/C15H9N3/c16-10-14-12-8-4-5-9-13(12)17-15(18-14)11-6-2-1-3-7-11/h1-9H |
InChI Key |
DCVXQSKJWLASKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N |
Origin of Product |
United States |
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